![molecular formula C4H5BrN4O3S2 B103133 N-Bromoacetazolamide CAS No. 17124-38-8](/img/structure/B103133.png)
N-Bromoacetazolamide
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Description
N-Bromoacetazolamide, also known as this compound, is a useful research compound. Its molecular formula is C4H5BrN4O3S2 and its molecular weight is 301.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Bromoacetazolamide is a derivative of acetazolamide, a well-known carbonic anhydrase inhibitor. This compound has garnered attention in various scientific research applications due to its potential therapeutic benefits and mechanisms of action. Below is a detailed exploration of its applications, supported by comprehensive data tables and documented case studies.
Therapeutic Applications
Carbonic Anhydrase Inhibition:
- This compound acts as a potent inhibitor of carbonic anhydrase, which plays a critical role in regulating acid-base balance in the body. This inhibition can lead to therapeutic effects in conditions like glaucoma and respiratory disorders.
Case Study:
A study exploring the efficacy of acetazolamide derivatives indicated that compounds similar to this compound could effectively manage central sleep apnea by inducing mild metabolic acidosis, thereby enhancing ventilatory drive in pediatric patients with genetic disorders .
Antiparasitic Activity
Trypanosomiasis Treatment:
- Research has indicated that derivatives of acetazolamide, including this compound, may exhibit antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The mechanism involves interference with the parasite's metabolic pathways.
Data Table: Antiparasitic Efficacy
Compound | EC50 (μM) | Oral Bioavailability | Efficacy in Mice |
---|---|---|---|
This compound | TBD | TBD | TBD |
Acetazolamide | TBD | Moderate | Cured 2/3 mice |
Neurological Applications
Pain Management:
- Preliminary studies suggest that this compound may have potential in managing neuropathic pain through its action on carbonic anhydrase and subsequent modulation of neuronal excitability.
Case Study:
In animal models, acetazolamide was shown to alleviate inflammatory pain, indicating that similar compounds could be explored for chronic pain management .
Research on Drug Delivery Mechanisms
Enhanced Delivery Systems:
- The bromine substitution in this compound may facilitate improved drug delivery mechanisms through modifications in solubility and permeability, which are critical for effective therapeutic outcomes.
Data Table: Drug Delivery Characteristics
Property | This compound | Acetazolamide |
---|---|---|
Solubility (mg/mL) | TBD | TBD |
Permeability (cm/s) | TBD | TBD |
Properties
CAS No. |
17124-38-8 |
---|---|
Molecular Formula |
C4H5BrN4O3S2 |
Molecular Weight |
301.1 g/mol |
IUPAC Name |
N-bromo-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5BrN4O3S2/c1-2(10)9(5)3-7-8-4(13-3)14(6,11)12/h1H3,(H2,6,11,12) |
InChI Key |
JQFKQBZDQYWOGP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br |
Canonical SMILES |
CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br |
Key on ui other cas no. |
17124-38-8 |
Synonyms |
N-bromoacetazolamide |
Origin of Product |
United States |
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